4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Overview
Description
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments
Preparation Methods
The synthesis of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-chloro-2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in an alkaline medium to form the azo compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: It is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the production of pigments and dyes for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The chloro and methoxy groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one include other azo dyes and pigments, such as:
4-((4-Bromo-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Similar structure but with a bromo group instead of a chloro group.
4-((4-Methyl-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a chloro group.
Properties
CAS No. |
61550-76-3 |
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Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)23(22-11)12-7-5-4-6-8-12)21-20-14-10-15(25-2)13(19)9-16(14)26-3/h4-10,17H,1-3H3 |
InChI Key |
KROVXDRIZCELEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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